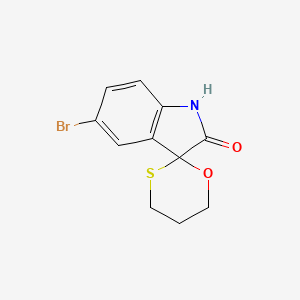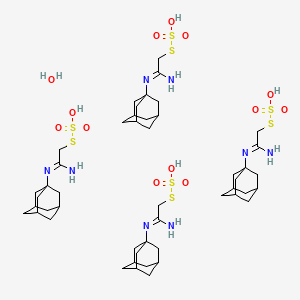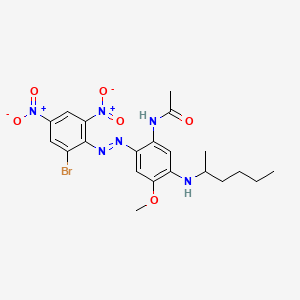
5-Acetamido-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxy-N-(1-methylpentyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetamido-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxy-N-(1-methylpentyl)aniline is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including an acetamido group, a bromo-dinitrophenyl group, an azo linkage, a methoxy group, and an N-substituted aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxy-N-(1-methylpentyl)aniline typically involves a multi-step process. The key steps include:
Formation of the azo linkage: This step involves the diazotization of 2-bromo-4,6-dinitroaniline followed by coupling with 5-acetamido-2-methoxyaniline.
N-alkylation: The resulting azo compound is then subjected to N-alkylation using 1-bromopentane to introduce the N-(1-methylpentyl) group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetamido-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxy-N-(1-methylpentyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding diamino compound.
Applications De Recherche Scientifique
5-Acetamido-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxy-N-(1-methylpentyl)aniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 5-Acetamido-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxy-N-(1-methylpentyl)aniline involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially leading to inhibition or activation of biological processes. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((2-Bromo-4,6-dinitrophenyl)azo)-2-methoxyaniline
- 5-Acetamido-2-methoxy-N-(1-methylpentyl)aniline
- 2-Bromo-4,6-dinitroaniline
Uniqueness
5-Acetamido-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxy-N-(1-methylpentyl)aniline is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
65916-13-4 |
|---|---|
Formule moléculaire |
C21H25BrN6O6 |
Poids moléculaire |
537.4 g/mol |
Nom IUPAC |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(hexan-2-ylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C21H25BrN6O6/c1-5-6-7-12(2)23-18-10-16(24-13(3)29)17(11-20(18)34-4)25-26-21-15(22)8-14(27(30)31)9-19(21)28(32)33/h8-12,23H,5-7H2,1-4H3,(H,24,29) |
Clé InChI |
XDLFAHVQHIYZDC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)NC1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


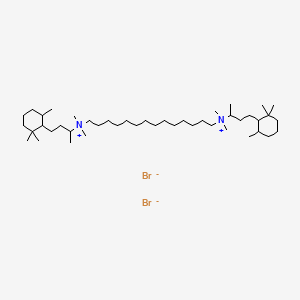
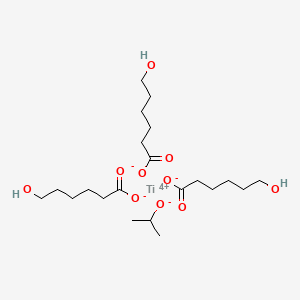


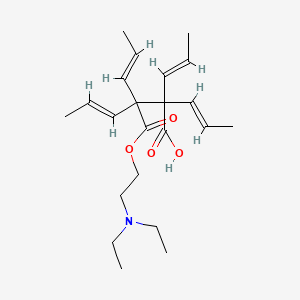
![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate](/img/structure/B13775295.png)
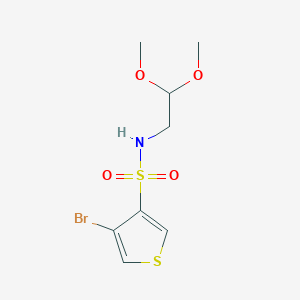
![Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt](/img/structure/B13775311.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride](/img/structure/B13775318.png)
